(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate
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Overview
Description
(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole ring substituted with a phenyl group and a propanoate ester linked to a sulfonylamino group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Sulfonylation: The sulfonylamino group is added through a sulfonylation reaction using sulfonyl chlorides and amines.
Esterification: The final step involves esterification to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: A compound with a similar phenyl group but different functional groups.
Ethyl 3-(furan-2-yl)propionate: Shares the ester functional group but has a furan ring instead of a pyrrole ring.
Uniqueness
(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate is unique due to its combination of a pyrrole ring, phenyl group, and sulfonylamino propanoate ester. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZALJYJCTCKOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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